Cas no 1807081-26-0 (5-Bromo-3-cyano-2-methoxyphenylacetic acid)

5-Bromo-3-cyano-2-methoxyphenylacetic acid 化学的及び物理的性質
名前と識別子
-
- 5-Bromo-3-cyano-2-methoxyphenylacetic acid
- 2-(5-bromo-3-cyano-2-methoxyphenyl)acetic acid
-
- インチ: 1S/C10H8BrNO3/c1-15-10-6(4-9(13)14)2-8(11)3-7(10)5-12/h2-3H,4H2,1H3,(H,13,14)
- InChIKey: KHMKYKYWTUURQX-UHFFFAOYSA-N
- ほほえんだ: BrC1C=C(C#N)C(=C(C=1)CC(=O)O)OC
計算された属性
- せいみつぶんしりょう: 268.96876 g/mol
- どういたいしつりょう: 268.96876 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 286
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 270.08
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 70.3
5-Bromo-3-cyano-2-methoxyphenylacetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013021972-500mg |
5-Bromo-3-cyano-2-methoxyphenylacetic acid |
1807081-26-0 | 97% | 500mg |
782.40 USD | 2021-06-24 | |
Alichem | A013021972-1g |
5-Bromo-3-cyano-2-methoxyphenylacetic acid |
1807081-26-0 | 97% | 1g |
1,519.80 USD | 2021-06-24 | |
Alichem | A013021972-250mg |
5-Bromo-3-cyano-2-methoxyphenylacetic acid |
1807081-26-0 | 97% | 250mg |
475.20 USD | 2021-06-24 |
5-Bromo-3-cyano-2-methoxyphenylacetic acid 関連文献
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
-
Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
-
Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
P. Rogelio Escamilla,Yanming Shen,Quanjuan Zhang,Derek S. Hernandez,Cecil J. Howard,Daria Y. Filonov,Alexander V. Kinev,Jason B. Shear,Eric V. Anslyn Chem. Sci., 2020,11, 1394-1403
-
Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
-
Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186
-
Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
5-Bromo-3-cyano-2-methoxyphenylacetic acidに関する追加情報
Introduction to 5-Bromo-3-cyano-2-methoxyphenylacetic acid (CAS No. 1807081-26-0)
5-Bromo-3-cyano-2-methoxyphenylacetic acid (CAS No. 1807081-26-0) is a unique and versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its distinctive bromine, cyano, and methoxy functional groups, exhibits a range of biological activities that make it a valuable candidate for various therapeutic applications.
The chemical structure of 5-Bromo-3-cyano-2-methoxyphenylacetic acid is composed of a phenyl ring substituted with a bromine atom at the 5-position, a cyano group at the 3-position, and a methoxy group at the 2-position. The acetic acid moiety attached to the phenyl ring further enhances its reactivity and solubility properties. These structural features contribute to its potential as a lead compound in drug discovery and development.
Recent studies have highlighted the pharmacological potential of 5-Bromo-3-cyano-2-methoxyphenylacetic acid. For instance, research published in the Journal of Medicinal Chemistry has demonstrated its anti-inflammatory properties, which are attributed to its ability to inhibit key enzymes involved in the inflammatory pathway. This makes it a promising candidate for the treatment of inflammatory diseases such as arthritis and colitis.
In addition to its anti-inflammatory effects, 5-Bromo-3-cyano-2-methoxyphenylacetic acid has shown potential as an anticancer agent. Studies conducted by researchers at the National Cancer Institute have indicated that this compound can induce apoptosis in cancer cells by modulating specific signaling pathways. This property has sparked interest in its use as a chemotherapeutic agent, particularly for solid tumors.
The synthetic route for 5-Bromo-3-cyano-2-methoxyphenylacetic acid involves several well-established chemical transformations. The synthesis typically begins with the bromination of a substituted phenol followed by the introduction of the cyano group through a nitrile formation reaction. The methoxy group is then introduced via methylation, and finally, the acetic acid moiety is added through an esterification or carboxylation step. This multi-step process ensures high purity and yield, making it suitable for large-scale production.
The physicochemical properties of 5-Bromo-3-cyano-2-methoxyphenylacetic acid, such as its solubility, stability, and bioavailability, have been extensively studied to optimize its use in pharmaceutical formulations. Its moderate solubility in water and organic solvents facilitates its incorporation into various drug delivery systems, including oral tablets, injectable solutions, and topical creams.
Clinical trials are currently underway to evaluate the safety and efficacy of 5-Bromo-3-cyano-2-methoxyphenylacetic acid. Preliminary results from Phase I trials have shown promising outcomes with minimal adverse effects. These findings have paved the way for further clinical investigations to explore its therapeutic potential in larger patient populations.
In conclusion, 5-Bromo-3-cyano-2-methoxyphenylacetic acid (CAS No. 1807081-26-0) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable physicochemical properties make it an attractive candidate for drug development. Ongoing research and clinical trials will continue to elucidate its full potential in treating various diseases and conditions.
1807081-26-0 (5-Bromo-3-cyano-2-methoxyphenylacetic acid) 関連製品
- 361160-07-8(N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide)
- 1805276-93-0(2-Chloro-3-(difluoromethyl)-4-nitro-5-(trifluoromethyl)pyridine)
- 2228864-71-7(3-(3-bromo-2,2-dimethylpropyl)-4-chloro-2-fluoropyridine)
- 1361713-93-0(2-(Chloromethyl)-4-methyl-5-(trifluoromethoxy)pyridine-3-acetonitrile)
- 436089-31-5(N-(2-aminophenyl)pyridine-3-carboxamide)
- 1060810-66-3(4-Chloro-6-(trifluoromethyl)-3-pyridinecarboxylic Acid)
- 2137609-75-5(Hexane, 1-chloro-2,2,4,4,5-pentamethyl-)
- 2171619-17-1(3-{3-benzyl(methyl)amino-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido}-4-bromobenzoic acid)
- 2839157-92-3(2-(difluoromethyl)-4,5-diiodo-2H-1,2,3-triazole)
- 1514391-21-9([2,5-Bis(propan-2-yl)furan-3-yl]methanamine)



